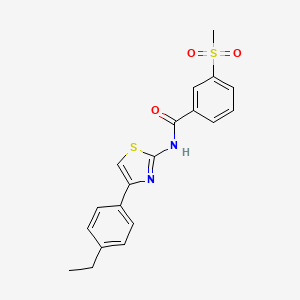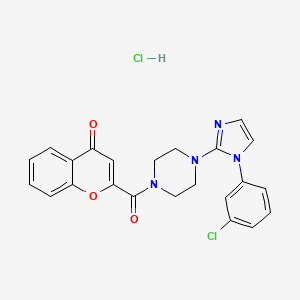![molecular formula C10H18O5S B2728886 [(4',4'-Ethylenedioxy)cyclohexyl]methyl methanesulfonate CAS No. 147767-55-3](/img/structure/B2728886.png)
[(4',4'-Ethylenedioxy)cyclohexyl]methyl methanesulfonate
Übersicht
Beschreibung
[(4',4'-Ethylenedioxy)cyclohexyl]methyl methanesulfonate is a useful research compound. Its molecular formula is C10H18O5S and its molecular weight is 250.31. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Stereospecific Synthesis and Rearrangement
Steroidal spiroacetal methanesulfonate derivatives, containing the 1,6-dioxaspiro[4.5]decan-10-yl ring system, when reduced, promote rearrangement to yield steroidal 1,6-dioxadecalin or 2,2'-linked ditetrahydrofuran derivatives. This process demonstrates the compound's applicability in stereospecific synthesis and rearrangement reactions, showcasing its versatility in creating complex steroidal frameworks with high regio- and stereoselectivity (Betancor et al., 1998).
Synthetic Intermediate for Organic Chemicals
1,4-Dioxaspiro[4.5]decan-8-one, closely related to the queried compound, serves as a bifunctional synthetic intermediate widely utilized in the synthesis of various organic chemicals, including pharmaceutical intermediates, liquid crystals, and insecticides. Its production from 1,4,9,12-tetraoxadispiro[4.2.4.2] tetradecane through selective deketalization highlights its significance in organic synthesis (Zhang Feng-bao, 2006).
Spirocyclization and Stereoselectivity
The condensation of α-anions derived from β-phenylsulfonyl dihydrofurans with γ-lactones for the one-step synthesis of differently substituted 1,6-dioxaspiro[4.5]decanes demonstrates the compound's application in spirocyclization processes. This methodology is noted for its high stereoselectivity at specific carbon positions, illustrating the compound's role in synthesizing spirocyclic structures (Carretero et al., 1994).
Organocatalytic Enantioselective Synthesis
The compound's utility extends to the organocatalytic enantioselective synthesis of bicyclic β-lactones through nucleophile-catalyzed aldol-lactonization (NCAL), demonstrating its versatility in enantioselective catalysis and synthesis of cyclic organic structures (Nguyen et al., 2012).
Microbial Metabolism
Research into the microbial metabolism of methanesulfonic acid, a related compound, provides insights into the biogeochemical cycling of sulfur and the utilization of methanesulfonate by aerobic bacteria. This study offers a glimpse into the environmental and biological implications of methanesulfonate and related compounds (Kelly & Murrell, 1999).
Eigenschaften
IUPAC Name |
1,4-dioxaspiro[4.5]decan-8-ylmethyl methanesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O5S/c1-16(11,12)15-8-9-2-4-10(5-3-9)13-6-7-14-10/h9H,2-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDQMFNUVJGFAEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCC1CCC2(CC1)OCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
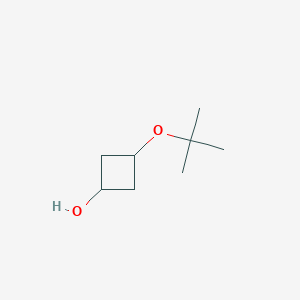
![N-[(3,4-diethoxyphenyl)methyl]-1-(4-fluorophenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2728805.png)
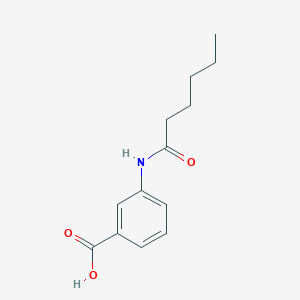
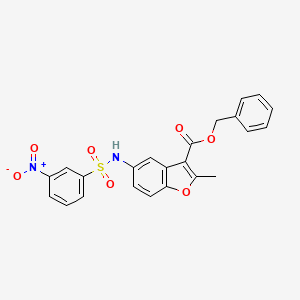
![2-(3-Nitro-phenyl)-5-p-tolyl-[1,3,4]oxadiazole](/img/structure/B2728809.png)
![[5-(4-Chloro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-acetic acid](/img/structure/B2728812.png)
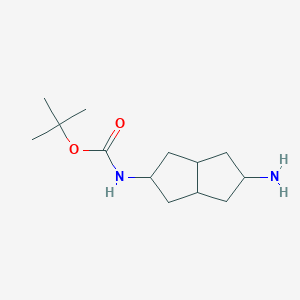
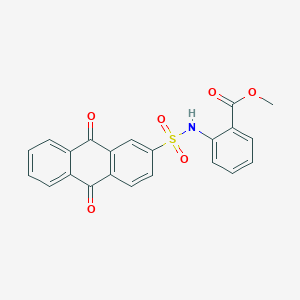
![2-chloro-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]pyridine-4-carboxamide](/img/structure/B2728821.png)
![[2-(3,4-Difluoroanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate](/img/structure/B2728822.png)
![N-[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2728823.png)
![N-[3-(4-phenylpiperazin-1-yl)propyl]benzenesulfonamide](/img/structure/B2728824.png)
